molecular formula C7H18ClN B12286592 Tuaminoheptane hydrochloride, (R)- CAS No. 101689-06-9

Tuaminoheptane hydrochloride, (R)-

Cat. No.: B12286592
CAS No.: 101689-06-9
M. Wt: 151.68 g/mol
InChI Key: JOPQZCZKKFHRNT-OGFXRTJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tuaminoheptane hydrochloride, ®-, typically involves the reaction of 1-heptene with ammonia in the presence of a catalyst to form 2-aminoheptane. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of Tuaminoheptane hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tuaminoheptane hydrochloride, ®-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Tuaminoheptane hydrochloride, ®-, has several scientific research applications:

Mechanism of Action

Tuaminoheptane hydrochloride, ®-, exerts its effects by acting as a reuptake inhibitor and releasing agent of norepinephrine. This action leads to increased levels of norepinephrine in the synaptic cleft, resulting in vasoconstriction and stimulation of the central nervous system. The compound targets adrenergic receptors and pathways involved in the regulation of vascular tone and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylbutylamine
  • Heptaminol
  • Isometheptene
  • Methylhexanamine
  • Octodrine

Uniqueness

Tuaminoheptane hydrochloride, ®-, is unique due to its specific stereochemistry and potent sympathomimetic effects. Unlike other similar compounds, it has a distinct molecular structure that contributes to its efficacy as a nasal decongestant and stimulant. Its inclusion on the World Anti-Doping Agency’s list of prohibited substances highlights its significant impact on performance enhancement .

Properties

CAS No.

101689-06-9

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

(2R)-heptan-2-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1

InChI Key

JOPQZCZKKFHRNT-OGFXRTJISA-N

Isomeric SMILES

CCCCC[C@@H](C)N.Cl

Canonical SMILES

CCCCCC(C)N.Cl

Origin of Product

United States

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